2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid is a novel compound with significant potential in various research applications. It is classified as a pyrazole derivative, notable for its difluoromethyl group, which enhances its biological activity. The compound has the molecular formula C6H6F2N2O2 and a molecular weight of 176.12 g/mol. Its purity is generally reported to be around 95%.
The synthesis of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid typically involves several key steps:
Recent advancements in difluoromethylation techniques have introduced various reagents and methodologies that facilitate the synthesis of such compounds, allowing for more efficient production processes .
The molecular structure of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid can be described using its InChI code: InChI=1S/C6H6F2N2O2/c7-6(8)4-1-9-10(2-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
.
The chemical reactions involving 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid primarily focus on its reactivity due to the functional groups present:
The compound's ability to modulate cell signaling pathways and gene expression underlines its potential therapeutic applications.
The mechanism of action of 2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid remains under investigation:
As research progresses, a clearer understanding of its pharmacodynamics and pharmacokinetics will emerge.
Relevant data regarding these properties are crucial for practical applications in research settings.
2-[4-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid has several potential scientific uses:
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0